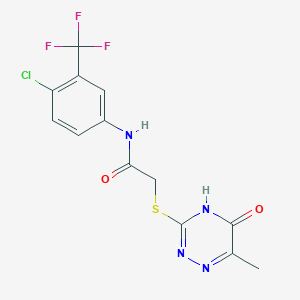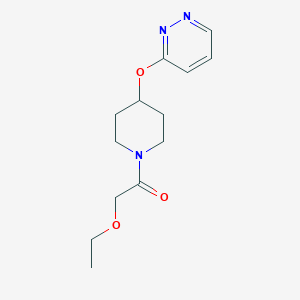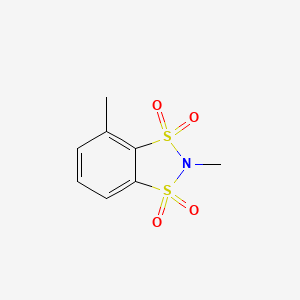![molecular formula C13H11F3N2O3 B2692707 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 294848-95-6](/img/structure/B2692707.png)
4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine” is a chemical compound . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
Antioxidant Properties and Synthetic Strategy
A study conducted by Wijtmans et al. (2004) elaborated on the synthesis and reactivity of a novel class of antioxidants, focusing on their general synthetic strategy and interesting antioxidant properties. Although the compound directly mentioned in your query was not discussed, the research provides valuable insights into similar pyrimidine derivatives' synthetic approaches and their potential antioxidant capabilities, highlighting the versatility of pyrimidine-based compounds in scientific research (Wijtmans et al., 2004).
Liquid Crystal Properties Tuning
In another study, Thompson et al. (2015) investigated the mesomorphic properties of phenoxy-terminated smectic liquid crystals, specifically how fluoro substituents on the phenoxy end-group can tune these properties. This research is significant for understanding how modifications, such as those in the compound you're interested in, can influence material properties for applications in displays and sensors (Thompson et al., 2015).
Nonlinear Optical Exploration
Hussain et al. (2020) focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, which share structural similarities with the compound . Their findings on the promising applications in medicine and nonlinear optics fields underline the importance of pyrimidine derivatives in developing materials with enhanced optical properties (Hussain et al., 2020).
Polyimide Synthesis for Material Science
Research by Wang et al. (2006) on the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride and aromatic diamines demonstrates the compound's relevance in creating new materials with specific desired properties, such as thermal stability and dielectric constants, crucial for electronic applications (Wang et al., 2006).
Photocatalytic Degradation Studies
Lee et al. (2003) explored the photocatalytic degradation of a pyrimidine derivative, which could provide insights into environmental remediation techniques. Although the specific compound mentioned was not the focus, the study underlines the potential use of pyrimidine derivatives in environmental applications, such as degrading pollutants using photocatalysis (Lee et al., 2003).
Propriétés
IUPAC Name |
4,6-dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-19-10-7-11(20-2)18-12(17-10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGNGYNEDTZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)




![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)



![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
